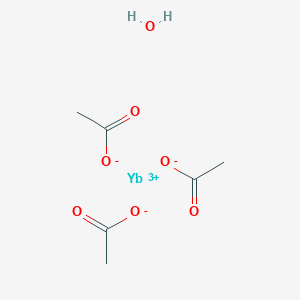
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one is a synthetic organic compound that belongs to the class of oxadiazinones This compound is characterized by the presence of a hydroxyphenyl group, a pyrrolidinylpropyl group, and an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the following steps:
Formation of the oxadiazinone ring: This can be achieved through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the reaction of the oxadiazinone intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Attachment of the pyrrolidinylpropyl group: This is usually done through nucleophilic substitution reactions, where the oxadiazinone intermediate reacts with a pyrrolidinylpropyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The oxadiazinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidinylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the pyrrolidinylpropyl group.
4-(3-(1-Pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group.
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one derivatives: Various derivatives with different substituents on the oxadiazinone ring.
Uniqueness
The presence of both the hydroxyphenyl and pyrrolidinylpropyl groups in 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
53995-45-2 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C16H21N3O3/c20-14-7-2-1-6-13(14)16-17-19(15(21)12-22-16)11-5-10-18-8-3-4-9-18/h1-2,6-7,20H,3-5,8-12H2 |
InChI Key |
IZZNABZGGIDDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C(=O)COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


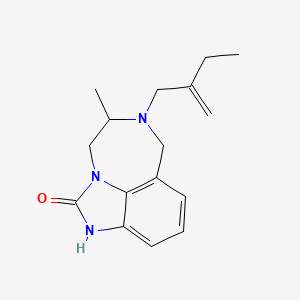
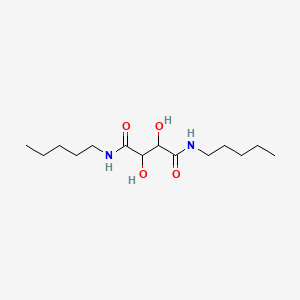
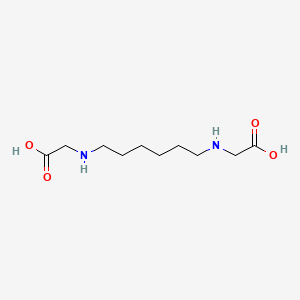



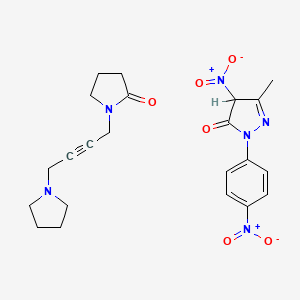


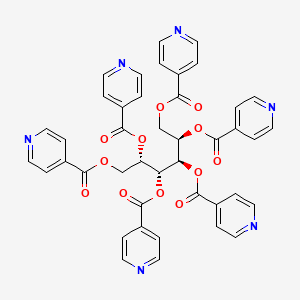
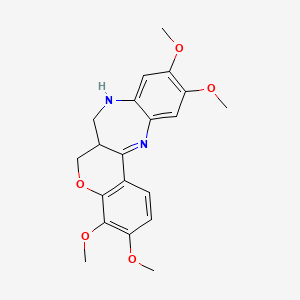
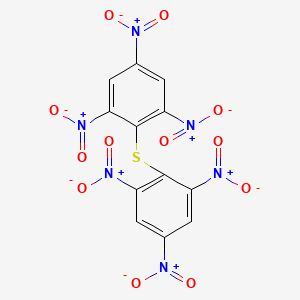
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
